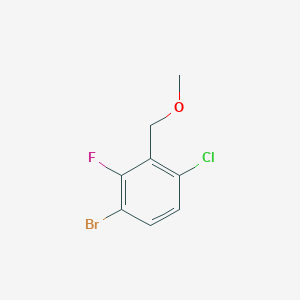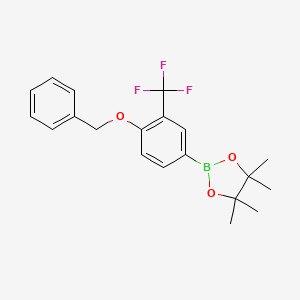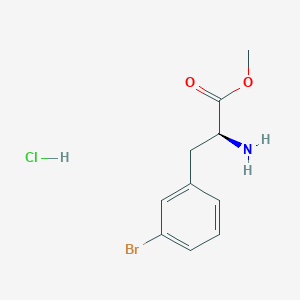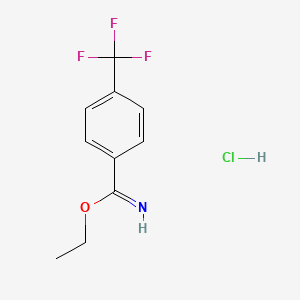![molecular formula C12H13FN4S B6333264 1-[3-(2-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine CAS No. 887625-43-6](/img/structure/B6333264.png)
1-[3-(2-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-[3-(2-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine” is a compound useful in organic synthesis . It is a clear colorless to light yellow liquid .
Synthesis Analysis
Recent developments in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The molecular formula of “1-[3-(2-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine” is C12H13FN4S .Chemical Reactions Analysis
Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .Physical And Chemical Properties Analysis
“1-[3-(2-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine” is a clear colorless to light yellow liquid . It has a refractive index of 1.556 (lit.) and a density of 1.141 g/mL at 25 °C (lit.) .科学的研究の応用
Medicinal Chemistry and Drug Discovery
Piperazine ranks as the third most common nitrogen heterocycle in drug discovery. It plays a crucial role in several blockbuster drugs, including Imatinib (marketed as Gleevec) and Sildenafil (Viagra). The structural diversity of piperazines is somewhat limited, with approximately 80% of piperazine-containing drugs having substituents only at the nitrogen positions. Recent advances in C–H functionalization have expanded the synthetic methods for obtaining functionalized piperazines, enhancing their potential as drug candidates .
Antimicrobial and Antitubercular Properties
Research on piperazine derivatives, including our compound of interest, has highlighted their antimicrobial and antitubercular properties. These properties make them promising candidates for combating infectious diseases.
Photoredox Chemistry
Photoredox catalysis involving piperazines has gained attention. For instance, the use of Ir(III) complexes enables C–H functionalization of the carbon atoms in the piperazine ring. This method allows for the synthesis of diverse functionalized piperazines, expanding their synthetic utility .
Serotoninergic Receptor Ligands
1-(4-Fluorophenyl)piperazine derivatives have been applied to the preparation of ligands specific to serotoninergic receptors (e.g., 5HT2 antagonists). These compounds play a role in understanding neurotransmitter interactions and may have therapeutic implications .
Heterocyclic Chemistry
Piperazines contribute to the rich landscape of heterocyclic chemistry. Their unique 1,4-relationship of nitrogen atoms within the six-membered ring allows for fine-tuning pharmacological properties. The presence of additional nitrogen atoms facilitates adjustments in 3D geometry, which is not readily achievable with other six-membered ring analogs like morpholines or piperidines .
Other Applications
Beyond the mentioned fields, piperazines find use in various areas, including materials science, coordination chemistry, and organic synthesis. Researchers continue to explore novel applications and functionalizations of this versatile scaffold .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed or in contact with skin . It is recommended to wash face, hands, and any exposed skin thoroughly after handling, and to use only outdoors or in a well-ventilated area .
特性
IUPAC Name |
3-(2-fluorophenyl)-5-piperazin-1-yl-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4S/c13-10-4-2-1-3-9(10)11-15-12(18-16-11)17-7-5-14-6-8-17/h1-4,14H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVLSLQAGSMZGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NS2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 1-methylpyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B6333185.png)

![2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic acid](/img/structure/B6333195.png)






![1-[3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6333257.png)
![4-[(Benzyl-t-butoxycarbonyl-amino)-methyl]-benzoic acid methyl ester, 95%](/img/structure/B6333272.png)


